molecular formula C12H17NO B3031516 N-tert-Butyl-4-methylbenzamide CAS No. 42498-32-8

N-tert-Butyl-4-methylbenzamide

Cat. No. B3031516
CAS RN: 42498-32-8
M. Wt: 191.27 g/mol
InChI Key: BHVOUXZTZXPBQA-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-methylbenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their properties, which can provide insight into the characteristics and potential reactivity of N-tert-Butyl-4-methylbenzamide. For instance, the presence of tert-butyl groups in these compounds is known to influence their physical properties, such as solubility and dielectric constant, as well as their chemical reactivity .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups often involves the use of tert-butylamine or tert-butyl-containing reagents. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butylamine . Similarly, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses . These methods could potentially be adapted for the synthesis of N-tert-Butyl-4-methylbenzamide.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups can be quite complex due to the bulky nature of the tert-butyl group. This can lead to certain steric effects that influence the overall molecular conformation. For instance, the crystal structure of N-(4-tert-Butylbenzyl)phthalimide shows a V-shaped molecule with significant dihedral angles due to the presence of the tert-butyl group . Such structural analyses are crucial for understanding the behavior of N-tert-Butyl-4-methylbenzamide.

Chemical Reactions Analysis

Tert-butyl groups can affect the reactivity of compounds in various chemical reactions. For example, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group serves as a chiral directing group . The tert-butyl group can also activate imines for the addition of nucleophiles and can be readily cleaved after nucleophilic addition . These insights into the reactivity of tert-butyl groups can help predict the behavior of N-tert-Butyl-4-methylbenzamide in similar reactions.

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into compounds often leads to a decrease in intermolecular forces and packing ability, resulting in low dielectric constants and moisture absorption, as well as high glass transition temperatures . The solubility of these compounds can also be significantly enhanced by the presence of tert-butyl groups . These properties are important to consider when analyzing the physical and chemical properties of N-tert-Butyl-4-methylbenzamide.

Scientific Research Applications

Synthetic Chemistry

N-tert-Butyl-4-methylbenzamide is used in synthetic chemistry for directed metalation, a process that forms new carbon-carbon bonds. For instance, it undergoes directed metalation and reacts with methyl iodide to produce N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This demonstrates its potential in the synthesis of complex organic compounds, including lunularic acid (Reitz & Massey, 1990).

Metabolic Studies

N-tert-Butyl-4-methylbenzamide has been used in studies investigating metabolic processes. Research on the metabolic conversion of N-methylbenzamides has identified N-(Hydroxymethyl) compounds as metabolites of N-methylbenzamide, including derivatives such as 4-t-butyl-N-methylbenzamide. These studies provide insights into the stability and metabolism of these compounds (Ross et al., 1983).

Material Science

In material science, derivatives of N-tert-Butyl-4-methylbenzamide have been explored for various applications. For example, novel crystalline forms of related compounds have been claimed for use in treating disorders like asthma and depression, highlighting their potential in diverse fields such as pharmaceuticals and therapeutic patents (Norman, 2008).

Organic Chemistry

The compound finds application in organic chemistry for synthesizing various organic structures. A study demonstrated the synthesis of 1,2,3-benzotriazine-4-(3H)-ones using 2-aminobenzamides and tert-butyl nitrite, illustrating its use in creating complex organic molecules (Yan et al., 2016).

Polymer Science

In the field of polymer science, N-tert-Butyl-4-methylbenzamide derivatives have been used in the anionic polymerization of styrene derivatives. This process is crucial for producing block copolymers, which have wide-ranging applications in industry and research (Ishizone et al., 1993).

Nanotechnology

N-tert-Butyl-4-methylbenzamide derivatives are also utilized in nanotechnology. They have been used for the surface functionalization of ZnO nanoparticles, which is a key process in developing advanced materials for applications like dye-sensitized solar cells (Gnichwitz et al., 2010).

Safety And Hazards

N-tert-Butyl-4-methylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261). If it comes in contact with the eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

N-tert-butyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOUXZTZXPBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341921
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-4-methylbenzamide

CAS RN

42498-32-8
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of p-toluoyl chloride (34.2 ml, 259 mmol) in DCM (250 ml), charged to a 500 mL round bottom, t-butylamine (57.3 ml, 543 mmol) was added slowly at 0° C. The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was then partioned between additional DCM and water. The organic layer was then washed with water 2 and brine. The organic layer was then dried over magnesium sulfate and concentrated under vacuum to give a white solid N-tert-butyl-4-methylbenzamide (47.07 g, 95.1% yield). MS (M+H)+ 192.
Quantity
34.2 mL
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reactant
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250 mL
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57.3 mL
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Synthesis routes and methods II

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were tert-butyl amine (4.72 g, 0.065 mole) and 4-methylbenzoyl chloride (5.02 g, 0.0325 mole), the reaction was carried out in benzene and the reaction produced 5.54 g of crystals of the desired product (89% yield), mp 114°-116° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.615 ppm (d, 8 Hz, 2H; 2,6-aryl H); 7.193 ppm (d, 8 Hz, 2H; 3.5-aryl H); 5.970 ppm (bs, 1H; N-H); 2.377 ppm (s, 3H; 4-CH3); 1.461 ppm (s, 9H; tert-butyl H).
Quantity
4.72 g
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reactant
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5.02 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CL Feng, B Yan, M Zhang, JQ Chen, M Ji - Chemical Papers, 2019 - Springer
An efficient, mild and inexpensive synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by the employment of …
Number of citations: 7 link.springer.com
A YASUHARA, O NAKASUGI - Journal of Environmental Chemistry, 1992 - jstage.jst.go.jp
… Important compounds were several phenols, tris(2-chloroethyl) phosphate, N-tert-butyl-4-methylbenzamide, N-… 種 フ ェ ノ ー ル 類,N-tert-butyl-4-methylbenzamide,tris- …
Number of citations: 5 www.jstage.jst.go.jp
C Feng, B Yan, W Yao, J Chen, M Ji - ChemistrySelect, 2018 - Wiley Online Library
A convenient and excellent yield procedure for the synthesis of N‐tert‐butyl Amides by Ritter reaction with nitriles and (Boc) 2 O in the presence of Fe(ClO 4 ) 3 ⋅xH 2 O as a highly …
M Mokhtary, F Najafizadeh - Journal of Chemistry, 2012 - hindawi.com
Highly efficient method for the preparation of N-tert-butyl amides by reaction of nitriles with tert-butyl acetate is described using polyvinylpolypyrrolidone-supported boron trifluoride (…
Number of citations: 14 www.hindawi.com
R AlanáAitken - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
A series of substituted Δ2-1,2,4-oxadiazolines (4,5-dihydro-1,2,4-oxadiazoles) 12 have been prepared by 1,3-dipolar cycloaddition of nitrile oxides to imines and are found, upon …
Number of citations: 11 pubs.rsc.org
S Merel, AI Nikiforov, SA Snyder - Chemosphere, 2015 - Elsevier
N,N-diethyl-m-toluamide (DEET), the active component of many insect repellents, is among the most frequently detected compounds in aqueous environments with concentrations …
Number of citations: 38 www.sciencedirect.com
W Yang, C Feng, Y Tang, M Ji… - Journal of Chemical …, 2020 - journals.sagepub.com
The utility of Cu(OTf) 2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-…
Number of citations: 2 journals.sagepub.com
G Yin, B Yan, J Chen, M Ji - Journal of the Iranian Chemical Society, 2019 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of nitriles with methyl ethers catalyzed by Fe(ClO 4 ) 3 ·H 2 O is described. Fe(ClO 4 ) 3 ·H 2 O is an …
Number of citations: 5 link.springer.com
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org
BS Gore, GC Senadi, AM Garkhedkar… - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient, mild and practical approach for the synthesis of amides from nitriles and peroxides is reported in the presence of boron trifluoride ethereate. In this protocol, we utilized …
Number of citations: 14 onlinelibrary.wiley.com

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